6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine
Description
Properties
IUPAC Name |
[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4/c9-8(10,11)6-3-5(4-1-2-4)13-7(14-6)15-12/h3-4H,1-2,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHMFGZWJPBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427003 | |
| Record name | 4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869945-40-4 | |
| Record name | 4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
One common method for synthesizing trifluoromethyl-substituted pyrimidines involves cyclocondensation reactions between amidines or guanidine derivatives and β-dicarbonyl compounds or their equivalents bearing trifluoromethyl groups.
For example, cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones catalyzed by titanium isopropoxide or boron trifluoride etherate yields trifluoromethyl pyrimidines in good yields.
Although this example is for pyrazolopyrimidines, analogous methods can be adapted for dihydropyrimidines by selecting appropriate starting materials.
Hydrazone Formation
The hydrazono group at the 2-position is typically introduced by reacting the corresponding ketone or aldehyde precursor with hydrazine derivatives.
The reaction involves condensation of the ketone functionality on the pyrimidine ring with hydrazine or substituted hydrazines in solvents such as pyridine, N-methyl-2-pyrrolidone (NMP), or aqueous ethanol under reflux or room temperature conditions.
Addition of bases like DIPEA (N,N-diisopropylethylamine) or sodium acetate can facilitate the reaction, and molecular sieves may be used to remove water formed during condensation, driving the equilibrium toward hydrazone formation.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 6-position can be introduced via:
Use of cyclopropyl-substituted starting materials or intermediates during the pyrimidine ring construction.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) between halogenated pyrimidines and organozinc or boronic acid derivatives of cyclopropyl groups under mild conditions (20°C to 120°C) in solvents such as toluene, THF, or dioxane.
These palladium-catalyzed methods employ catalysts like Pd(PPh3)4 or Pd(OAc)2 with suitable ligands and bases (K2CO3, Cs2CO3, tBuONa) to achieve efficient coupling.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Solvents | Catalysts/Bases | Temperature Range |
|---|---|---|---|---|
| Pyrimidine ring formation | Cyclocondensation of amidines with trifluoromethyl enones | Ethanol, THF, dioxane | Ti(Oi-Pr)4, BF3·OEt2 | Room temp to reflux |
| Hydrazone formation | Condensation with hydrazine derivatives | Pyridine, NMP, EtOH | DIPEA, NaOAc | Room temp to reflux |
| Cyclopropyl introduction | Pd-catalyzed cross-coupling with cyclopropyl organometallics | Toluene, THF, dioxane | Pd(PPh3)4, Pd(OAc)2 + ligands | 20°C to 120°C |
Representative Synthetic Sequence
Synthesis of 4-(trifluoromethyl)pyrimidine intermediate:
- Starting from cyanoacetamide derivatives, cyclocondensation with trifluoromethyl-substituted enones under Lewis acid catalysis forms the pyrimidine ring bearing the trifluoromethyl group.
Introduction of the cyclopropyl substituent:
- The 6-position halogenated pyrimidine intermediate undergoes palladium-catalyzed cross-coupling with cyclopropylboronic acid or cyclopropylzinc reagents under mild conditions.
Hydrazone formation at the 2-position:
- The ketone or aldehyde functionality at the 2-position is converted to the hydrazono group by reaction with hydrazine hydrate or substituted hydrazines in pyridine or ethanol under reflux.
Research Findings and Optimization
The use of titanium isopropoxide or boron trifluoride etherate as catalysts has been shown to improve yields and selectivity in the cyclocondensation step.
Palladium-catalyzed cross-coupling reactions are highly efficient for introducing cyclopropyl groups, with ligand and base choice impacting reaction rates and yields.
Hydrazone formation benefits from the use of molecular sieves to remove water and shift equilibrium toward product formation.
Temperature control during each step is critical to minimize side reactions and degradation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Pyrimidine ring synthesis | Cyclocondensation of amidines with trifluoromethyl enones | 5-aryl amidines, trifluoromethyl enones, Ti(Oi-Pr)4 or BF3·OEt2 | High selectivity, good yields | Requires Lewis acid catalysts |
| Cyclopropyl group addition | Pd-catalyzed cross-coupling with cyclopropyl organometallics | Cyclopropylboronic acid, Pd(PPh3)4, bases | Mild conditions, versatile | Sensitive to moisture and air |
| Hydrazone formation | Condensation with hydrazine derivatives | Hydrazine hydrate, pyridine or EtOH | Simple, efficient | Water removal necessary |
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.
Scientific Research Applications
Biological Activities
Research indicates that 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine exhibits several biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.
Inhibition of Enzymatic Activity
Preliminary research suggests that this compound may act as an inhibitor of specific enzymes involved in disease processes, such as lysyl oxidase-like enzymes.
Applications in Pharmaceuticals
Given its diverse biological activities, this compound has potential applications in drug discovery and development:
- Antitumor Agents : Due to its anticancer properties, it could be further developed into a therapeutic agent for various cancers.
- Antimicrobial Agents : Its efficacy against microbial strains positions it as a candidate for new antibiotic formulations.
- Enzyme Inhibitors : The ability to inhibit specific enzymes can be exploited in treating diseases where these enzymes play a critical role.
Agricultural Applications
The compound's antifungal and insecticidal properties suggest potential use in agriculture:
- Pesticides : Its ability to inhibit pest growth could be harnessed in developing new biocontrol agents.
- Plant Growth Regulators : The compound may also influence plant growth positively, making it suitable for formulation as a growth regulator.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values in low micromolar ranges.
- Antimicrobial Efficacy : Research conducted by International Journal of Antimicrobial Agents reported that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition Research : A patent application described the use of this compound as an inhibitor for lysyl oxidase-like enzymes, suggesting its role in preventing fibrosis-related conditions.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Solubility : The cyclopropyl group may reduce aqueous solubility relative to coumarin derivatives (4i), which benefit from polar oxygen atoms .
Trifluoromethyl-Substituted Heterocycles
Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their metabolic resistance.
Key Differences :
- Synthesis : The target compound is synthesized via oxidative cyclization of amidrazones, while trifluoromethyl-triazines () use Ruppert reactions, which require iodinated precursors .
- Ring Strain : Pyrimidines (6-membered) exhibit less strain than triazines (6-membered but with alternating single/double bonds), affecting stability .
Pyrimidine Derivatives with Diverse Substituents
Substituents like difluoromethyl or sulfonyl groups modify pyrimidine properties.
Key Differences :
- Bioavailability : The ethylsulfonyl group in ’s compound improves water solubility but may reduce membrane permeability compared to the trifluoromethyl group .
Biological Activity
6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones, which are known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 227.18 g/mol
Structural Features
- Cyclopropyl Group : Contributes to the compound's unique steric and electronic properties.
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity through interactions with biological targets.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives often range in the low micromolar range, indicating potent antimicrobial effects .
Cytotoxicity
In vitro studies have demonstrated that this compound can exert cytotoxic effects on several cancer cell lines. For example, derivatives of similar structure have been evaluated against MCF-7 breast cancer cells and exhibited IC values indicating effective cell growth inhibition .
Anti-inflammatory Properties
The presence of the trifluoromethyl group is believed to enhance the anti-inflammatory potential of the compound by modulating pathways associated with inflammation. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and various biological targets. The trifluoromethyl group facilitates strong interactions with enzyme residues, potentially leading to enhanced biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of hydrazone derivatives for their activity against Mycobacterium tuberculosis, revealing that compounds with similar structural motifs to this compound had MIC values as low as 4 µM .
- Cytotoxicity Assessment : In a comparative analysis of various hydrazone derivatives against cancer cell lines, it was found that certain modifications in the hydrazone structure led to increased cytotoxicity against MCF-7 cells, suggesting that this compound may also exhibit similar properties .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine?
Answer:
The compound is typically synthesized via cyclocondensation reactions or coupling strategies. For example:
- Hydrazone formation : Reacting hydrazine derivatives with carbonyl precursors under reflux in solvents like ethanol or DMF, often catalyzed by acids (e.g., acetic acid) .
- Trifluoromethyl incorporation : Fluorinated building blocks (e.g., trifluoromethyl ketones) are introduced early in the synthesis to ensure regioselectivity. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for cyclopropyl group integration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is standard .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the hydrazone tautomerism and cyclopropyl geometry. F NMR verifies trifluoromethyl group integrity .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+1] peaks matching calculated values) .
- IR spectroscopy : Identifies N–H (3100–3300 cm) and C=O/N=N stretches (1600–1700 cm) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature control : Reflux in high-boiling solvents (e.g., 1,4-dioxane) enhances cyclocondensation efficiency but requires inert atmospheres to prevent oxidation .
- Catalyst screening : Tetrakis(triphenylphosphine)palladium(0) improves cross-coupling yields for cyclopropyl integration, while bases like NaCO stabilize intermediates .
- Byproduct mitigation : Adjusting pH (e.g., NHOH to pH 10) minimizes side reactions during boronic acid coupling steps .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-technique validation : Combine H-C HSQC NMR to assign ambiguous proton environments (e.g., cyclopropyl CH vs. dihydropyrimidine protons) .
- X-ray crystallography : Resolves tautomeric forms (hydrazone vs. azo) and confirms trifluoromethyl orientation when NMR is inconclusive .
- Computational modeling : DFT calculations predict F chemical shifts to validate experimental NMR assignments .
Advanced: What strategies prevent side reactions involving the hydrazone moiety?
Answer:
- Protection/deprotection : Temporarily protect the hydrazone group with Boc (tert-butyloxycarbonyl) during trifluoromethyl or cyclopropyl functionalization .
- Low-temperature reactions : Perform hydrazone formation at 0–5°C to suppress oxidation to azo derivatives .
- Radical scavengers : Add BHT (butylated hydroxytoluene) to quench free radicals during high-temperature steps .
Advanced: How to design biological activity studies for this compound?
Answer:
- In vitro assays : Screen against kinase or protease targets (e.g., EGFR or HIV protease) using fluorescence polarization or FRET-based assays .
- Molecular docking : Model interactions with active sites (e.g., PyMOL or AutoDock) to prioritize targets based on cyclopropyl and trifluoromethyl hydrophobicity .
- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to assess CYP450-mediated degradation .
Advanced: What computational methods aid in predicting physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration studies .
- pKa prediction : SPARC or MarvinSuite models assess hydrazone protonation states under physiological conditions .
- Solubility : COSMO-RS simulations correlate trifluoromethyl and cyclopropyl groups with aqueous/organic solubility trends .
Advanced: How to address reproducibility challenges in scaled-up synthesis?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology (RSM) .
- Crystallization engineering : Use polymorph screening (e.g., slurry methods) to isolate the most stable crystal form for formulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
